
(2-Cyano-6-methylpyridin-4-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyano-6-methylpyridin-4-YL)boronic acid” is a chemical compound with the linear formula C7H7BN2O2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
Boronic acids, including “(2-Cyano-6-methylpyridin-4-YL)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The preparation methods for each reagent are outlined in the referenced paper .Molecular Structure Analysis
The molecular structure of “(2-Cyano-6-methylpyridin-4-YL)boronic acid” is represented by the linear formula C7H7BN2O2 . More detailed structural analysis may require specific experimental techniques not covered in the available resources.Chemical Reactions Analysis
Boronic acids, including “(2-Cyano-6-methylpyridin-4-YL)boronic acid”, have been used in various chemical reactions. For example, they have been used in metal-catalyzed reactions with organic nitriles . The cyano group can be easily transformed into many other functional groups, such as amines, carboxylic acids, ketones, etc., making it a vital group in organic synthesis .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
(2-Cyano-6-methylpyridin-4-YL)boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Role of Boronic Acid : The boronic acid moiety in (2-Cyano-6-methylpyridin-4-YL)boronic acid serves as the nucleophilic partner in transmetalation with palladium complexes, leading to the formation of new C–C bonds .
Antiviral Research
- Mechanism : These compounds inhibit viral replication and may be useful in treating viral infections .
Hydromethylation Reactions
- Protodeboronation : Recent research has demonstrated the catalytic protodeboronation of alkyl boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Quinoline-Appended Pyrazoles
- Synthesis : By treating (2-Cyano-6-methylpyridin-4-YL)boronic acid derivatives with hydrazine hydrate, pyrazole-appended quinolines can be obtained. These compounds have potential pharmacological applications .
Zukünftige Richtungen
Boronic acids are increasingly utilized in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The future directions of “(2-Cyano-6-methylpyridin-4-YL)boronic acid” could be in these areas, but specific future directions were not found in the available resources.
Wirkmechanismus
Target of Action
The primary target of (2-Cyano-6-methylpyridin-4-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(2-Cyano-6-methylpyridin-4-YL)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by (2-Cyano-6-methylpyridin-4-YL)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
It is known that the compound is part of a class of relatively stable, readily prepared, and generally environmentally benign organoboron reagents
Result of Action
The molecular and cellular effects of (2-Cyano-6-methylpyridin-4-YL)boronic acid’s action are primarily related to its role in the SM coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (2-Cyano-6-methylpyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which the compound participates is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
(2-cyano-6-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)3-7(4-9)10-5/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACPNONJJGPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-6-methylpyridin-4-YL)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2640580.png)

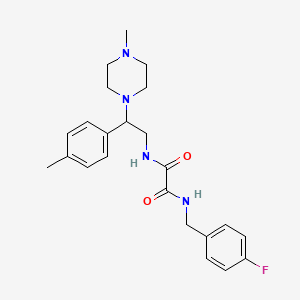
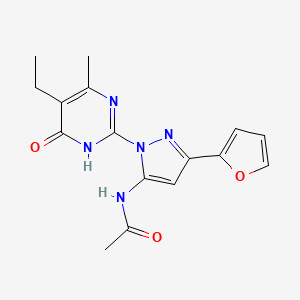
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)
![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)
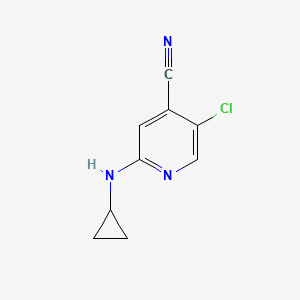
![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
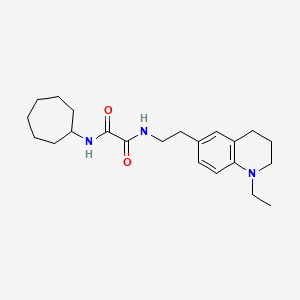
![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)
![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)
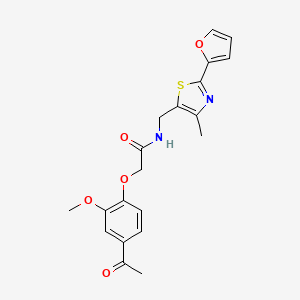

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)